molecular formula C11H24O B040161 2-Undecanol CAS No. 113666-64-1

2-Undecanol

Cat. No. B040161
M. Wt: 172.31 g/mol
InChI Key: XMUJIPOFTAHSOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Undecanol is a secondary alcohol that is undecane substituted by a hydroxy group at position 2 . It has a role as a plant metabolite, a flavoring agent, a volatile oil component, a pheromone, and an animal metabolite . It is also reported to occur as a flavor component of coconut meat, cheese, and hopped beer .


Molecular Structure Analysis

The molecular formula of 2-Undecanol is C11H24O . The molecular weight is 172.31 g/mol . The InChI is 1S/C11H24O/c1-3-4-5-6-7-8-9-10-11(2)12/h11-12H,3-10H2,1-2H3 . The Canonical SMILES is CCCCCCCCCC©O .


Physical And Chemical Properties Analysis

2-Undecanol has a density of 0.8±0.1 g/cm³ . Its boiling point is 228.0±3.0 °C at 760 mmHg . The vapor pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 54.0±6.0 kJ/mol . The flash point is 92.4±5.1 °C . The index of refraction is 1.437 .

Scientific Research Applications

  • Synthesis of Optically Active Compounds : It serves as a chiral building block in synthesizing (5R,6S)-6-acetoxyhexadecan-5-olide and (+)-disparlure, which have applications in organic chemistry and biochemistry (Kametani, Tsubuki, Tatsuzaki, & Honda, 1990).

  • Biodegradation of Xenobiotics : 2-Undecanol was chosen as a solvent in a two-phase sequencing batch reactor for degrading 4-nitrophenol, due to its high partition coefficient and biocompatibility. This application is significant in environmental science and wastewater treatment (Tomei & Annesini, 2008).

  • Extraction Solvent in Analytical Chemistry : 1-Undecanol is used as an extraction solvent for rapid and simple analysis of bisphenol A in water and soft drinks. This application is crucial in food safety and public health (Saw, Shan, Mee, & Ariffin, 2017).

  • Insect Physiology : It is a component of the mandibular gland secretion of the ponerine ant Bothroponera soror, playing a role in prey immobilization. This application is relevant in entomology and ecology (Longhurst, Baker, & Howse, 1980).

  • Alcohol Dewatering : 1-Undecanol has potential as an extractant agent in alcohol dewatering processes, important in chemical engineering and industrial applications (Gomis, Boluda-Botella, Saquete, & Font, 2016).

  • Antifungal Activity : Undecanol exhibits potent fungicide properties against Saccharomyces cerevisiae, with its antifungal activity being pH-independent. This finding is significant in microbiology and pharmaceutical research (Kubo, Fujita, Kubo, & Fujita, 2003).

  • Extraction and Determination of Heavy Metals : A deep eutectic solvent consisting of 1-decyl-3-methylimidazolium chloride and 1-undecanol has been developed for determining heavy metals in soil and vegetables, crucial in environmental monitoring and food safety (Habibollahi, Karimyan, Arfaeinia, Mirzaei, Safari, Akramipour, Sharafi, & Fattahi, 2018).

  • In-Beam Electron Impact Mass Spectrometry : In mass spectrometry, specific ions characteristic to undecanol isomers are revealed, which is important in analytical chemistry and molecular identification (Ohashi & Nakayama, 1978).

Safety And Hazards

2-Undecanol can irritate the skin, eyes, and lungs . Ingestion can be harmful, with the approximate toxicity of ethanol . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

undecan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O/c1-3-4-5-6-7-8-9-10-11(2)12/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUJIPOFTAHSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058673
Record name 2-Undecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [MSDSonline], Liquid, colourless liquid
Record name 2-Undecanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8627
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-Undecanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030942
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Undecanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/389/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

232.00 to 233.00 °C. @ 760.00 mm Hg
Record name 2-Undecanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030942
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.197 mg/mL at 25 °C, insoluble in water; soluble in alcohol and ether
Record name 2-Undecanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030942
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Undecanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/389/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.828-0.831 (20°)
Record name 2-Undecanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/389/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Undecanol

CAS RN

1653-30-1
Record name (±)-2-Undecanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1653-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Undecanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001653301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Undecanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Undecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Undecan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.203
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-UNDECANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49PCZ1S7LY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Undecanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030942
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-11.00 to -9.00 °C. @ 760.00 mm Hg
Record name 2-Undecanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030942
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Undecanol
Reactant of Route 2
Reactant of Route 2
2-Undecanol
Reactant of Route 3
Reactant of Route 3
2-Undecanol
Reactant of Route 4
Reactant of Route 4
2-Undecanol
Reactant of Route 5
Reactant of Route 5
2-Undecanol
Reactant of Route 6
Reactant of Route 6
2-Undecanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.